molecular formula C15H16N4O2S2 B5169505 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Cat. No. B5169505
M. Wt: 348.4 g/mol
InChI Key: GHJQKGSZFSUFKH-UHFFFAOYSA-N
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Description

This compound falls under the category of 1,3,4-thiadiazoles, a class known for its diverse pharmacological properties and applications in various chemical reactions. The synthesis of such compounds often involves reactions of thiadiazole derivatives with various reagents to introduce different functional groups, enhancing their chemical versatility.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole compounds typically involves starting materials like ethanone derivatives, which undergo cyclo-condensation with other chemicals such as acetylacetone and aromatic aldehydes. A notable method for synthesizing thiadiazole derivatives includes the reaction of specific ethanone precursors with sulfur and primary or secondary amines, leading to the formation of thiadiazole rings through cyclo-condensation processes (Abdelhamid et al., 2016; Bhadraiah et al., 2021).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including the compound , can be elucidated using X-ray diffraction techniques. These compounds often exhibit complex intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for their chemical stability and reactivity (Ustabaş et al., 2017).

Chemical Reactions and Properties

1,3,4-Thiadiazole derivatives engage in various chemical reactions, including cycloadditions, where they can act as thiocarbonyl or azomethine ylides depending on the type of dipolarophile involved. These reactions are essential for the synthesis of novel compounds with potential biological activities (Sutcliffe et al., 2000).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, can significantly influence their chemical behavior and potential applications. These properties are typically characterized using spectroscopic methods and crystallography.

Chemical Properties Analysis

The chemical properties of 1,3,4-thiadiazole derivatives, such as reactivity towards various chemical reagents, acidity or basicity of the functional groups, and their ability to form stable complexes with metals or other organic compounds, are crucial for their application in chemical synthesis and pharmaceutical research.

References:

  • Abdelhamid, A., Fahmi, A., & Baaiu, B. S. (2016). A Convenient Synthesis of Some New 1,3,4‐Thiadiazoles, Thiazoles, Pyrazolo[1,5‐a]pyrimidines, Pyrazolo[5,1‐c]triazine, and Thieno[3,2‐d]pyrimidines Containing 5‐Bromobenzofuran Moiety. Journal of Heterocyclic Chemistry, 53, 1292-1303.
  • Bhadraiah, U. K., Basavanna, V., Gurudatt, D. M., et al. (2021). Bicyclic [1,3,4]Thiadiazolo[3,2-α]Pyrimidine Analogues: Novel One-Pot Three-Component Synthesis, Antimicrobial, and Antioxidant Evaluation.
  • Ustabaş, R., Çoruh, U., Er, M., & Tahtaci, H. (2017). X-ray and Theoretical Studies of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethanone. Crystallography Reports, 62, 1089-1094.
  • Sutcliffe, O. B., Storr, R., Gilchrist, T. L., & Rafferty, P. (2000). Cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles. Tetrahedron, 56, 10011-10021.

Safety and Hazards

In vivo efficacy and toxicity evaluations of similar compounds have been performed . For example, a compound known as 14-O-[(2-amino-1,3,4-thiadiazol-5-yl)thioacetyl] mutilin (ATTM) was found to have a 50% lethal dose (LD 50) of 2304.4 mg/kg in an oral single-dose toxicity study . The no observed adverse effect level (NOAEL) for ATTM was 5 mg/kg .

Future Directions

Given their high activity against the urease enzyme, these compounds might be promising candidates for further evaluation . In particular, compound 7j shows more favorable interactions with the active site of the urease enzyme, which confirms its great inhibitory activity . Therefore, it might be a promising candidate for further evaluation .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-9-6-12(10(2)19(9)7-11-4-3-5-21-11)13(20)8-22-15-18-17-14(16)23-15/h3-6H,7-8H2,1-2H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJQKGSZFSUFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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